molecular formula C13H19N B2600992 1-Benzyl-n-methylcyclopentanamine CAS No. 19166-01-9

1-Benzyl-n-methylcyclopentanamine

Cat. No. B2600992
CAS RN: 19166-01-9
M. Wt: 189.302
InChI Key: ZFAGGXZFXYOEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-n-methylcyclopentanamine (also known as 1-benzyl-N-methylcyclopentanamine, 1-BnMCP, and BnMCP) is an organic compound belonging to the class of amines. It is a mono-substituted amine, wherein a benzyl group is bonded to the nitrogen atom of a cyclopentanamine molecule. 1-BnMCP has a molecular formula of C10H15N and a molecular weight of 149.24 g/mol. It is a colorless to light yellow liquid with a boiling point of 213-215°C and a melting point of -45°C.

Scientific Research Applications

Antimicrotubule Agents and Cancer Cell Growth Inhibition

A series of compounds related to "1-Benzyl-n-methylcyclopentanamine" have been synthesized, demonstrating significant potential in inhibiting cancer cell growth. For instance, N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamides synthesized through copper-catalyzed azide-alkyne cycloaddition exhibited strong antiproliferative activity against select cancer cell lines, including MCF-7 human breast tumor cells. These compounds inhibit tubulin polymerization and tumor cell growth, displaying a correlation to clinically useful antimicrotubule agents like paclitaxel and vincristine. This discovery underscores the scaffold's potential for developing new anticancer agents (Stefely et al., 2010).

Anti-HIV Activity

Another study explored the synthesis and evaluation of 6-benzyl analogs of 1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine (HEPT) derivatives for their anti-HIV-1 activity. The research identified compounds exhibiting potent and selective anti-HIV-1 agents, highlighting the therapeutic applications of "1-Benzyl-n-methylcyclopentanamine" related compounds in infectious disease treatment (Tanaka et al., 2010).

Cytochrome P450-catalyzed Oxidation

Research into the cytochrome P450-catalyzed oxidation of N-benzyl-N-cyclopropylamine and similar compounds provided insights into the metabolic pathways and potential toxicological implications. This study aids in understanding the enzyme-substrate interactions and the metabolic fate of such compounds, which is crucial for drug development and safety evaluations (Cerny & Hanzlik, 2006).

Synthesis of Potential Antidepressants

The copper-catalyzed aminoboration of methylenecyclopropanes, leading to the synthesis of (borylmethyl)cyclopropylamines, represents another significant application. These compounds serve as building blocks for potential antidepressants, showcasing the versatility of "1-Benzyl-n-methylcyclopentanamine" in synthesizing novel therapeutic agents (Sakae et al., 2014).

GlyT1 Inhibitors for Schizophrenia Treatment

Molecular modeling techniques have developed bicyclo ((aryl) methyl) benzamides as potent glycine transporter type 1 (GlyT1) inhibitors. These findings support the use of "1-Benzyl-n-methylcyclopentanamine" related compounds in treating schizophrenia, highlighting the compound's potential in addressing central nervous system disorders (El fadili et al., 2022).

properties

IUPAC Name

1-benzyl-N-methylcyclopentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-14-13(9-5-6-10-13)11-12-7-3-2-4-8-12/h2-4,7-8,14H,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAGGXZFXYOEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CCCC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-n-methylcyclopentanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.